molecular formula C11H14N2 B1294736 (1H-Indol-3-yl)-1-propanamine CAS No. 6245-89-2

(1H-Indol-3-yl)-1-propanamine

Cat. No. B1294736
CAS RN: 6245-89-2
M. Wt: 174.24 g/mol
InChI Key: OOIAXMPVZJKJHK-UHFFFAOYSA-N
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Patent
US08053442B2

Procedure details

To the solution of 3-(1H-indol-3-yl)propylamide (1.85 g, 9.83 mmol) in tetrahydrofuran (50 mL) is added lithium aluminum hydride (1.49 g, 39.31 mmol) at 0° C. The resulting mixture is warmed to room temperature and then refluxed for 2.5 hours. The mixture is then cooled to room temperature and quenched by slow addition of water (2 mL) followed by aqueous 15% sodium hydroxide (2 mL) and water (2 mL). The mixture is allowed to stir overnight and filtered through celite. The filtrate obtained is evaporated and the residue is subjected to flash column chromatography (50% dichloromethane: 40% methanol: 10% aqueous ammonia (40%)) to afford 3-(1H-Indol-3-yl)propylamine (1.61 g, 94%).
Name
3-(1H-indol-3-yl)propylamide
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][CH2:11][CH2:12][NH-:13])=[CH:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][CH2:11][CH2:12][NH2:13])=[CH:2]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
3-(1H-indol-3-yl)propylamide
Quantity
1.85 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CCC[NH-]
Name
Quantity
1.49 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched by slow addition of water (2 mL)
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The filtrate obtained
CUSTOM
Type
CUSTOM
Details
is evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.